1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-15-6-10-17(11-7-15)22-19-13-26(24,25)12-18(19)21(20(22)23)16-8-4-14(2)5-9-16/h4-11,18-19H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSJJLILNOMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , often abbreviated as THI , is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of THI can be represented as follows:
This compound features a thieno[3,4-d]imidazole ring system, which is known for various pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds similar to THI exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-d]imidazole have shown effectiveness against various bacterial strains. A notable study demonstrated that a related compound had an IC50 value of 32.2 μM against Staphylococcus aureus .
Antiviral Activity
THI and its derivatives have been explored for antiviral applications. Research indicates that certain thieno[3,4-d]imidazole compounds exhibit potent activity against viruses such as HIV and Hepatitis C. For example, a related compound demonstrated an EC50 value of 3.98 μM against HIV-1 with a high therapeutic index .
Anticancer Activity
The anticancer potential of THI has been investigated in various cell lines. In vitro studies have shown that THI can inhibit the proliferation of cancer cells through apoptosis induction. One study reported an IC50 value of 0.35 μM in human cancer cell lines . The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
The biological activity of THI is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : THI inhibits key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It acts on receptors involved in neurotransmission and inflammatory responses.
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of THI analogs showed promising results against HIV-1. The analogs were tested for their ability to inhibit viral replication in vitro, yielding an EC50 value significantly lower than existing antiviral agents .
Case Study 2: Anticancer Activity
In another investigation, THI was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with THI led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
The target compound is compared to structurally related thienoimidazolones and imidazole derivatives (Table 1). Key differences include:
- Substituent Electronic Effects: Electron-donating groups (e.g., methyl, ethyl) on the phenyl rings may enhance solubility in non-polar solvents, while electron-withdrawing substituents (e.g., bromo, trifluoromethyl) increase polarity and reactivity. For instance, bromine in 1-allyl-3-(4-bromophenyl)... () introduces steric and electronic effects distinct from the target’s methyl/ethyl groups .
- Thione vs. Ketone : The compound 1-allyl-3-(4-bromophenyl)... () replaces the imidazolone oxygen with a thione (C=S), altering its hydrogen-bonding capacity and redox properties .
- Sulfone Stability: The 5,5-dioxide group in the thiophene ring enhances oxidative stability compared to non-sulfonated analogs.
Physical Properties
Available data for analogs (Table 1) suggest that substituents significantly influence physical properties:
- Molecular Weight : Bulky substituents (e.g., trifluoromethyl in ) increase molecular weight and density .
- Boiling Points : Electron-withdrawing groups like trifluoromethyl () correlate with higher predicted boiling points (559.1°C) due to increased dipole interactions .
Table 1: Structural and Physical Comparison of Thienoimidazolone Derivatives
*Hypothetical calculation based on core structure and substituents.
Research Implications
- Drug Design : The ethyl/methyl substituents on the target compound may improve lipophilicity for membrane permeability compared to polar analogs like ’s trifluoromethyl derivative .
- Material Science : Sulfone groups enhance thermal stability, making such compounds candidates for high-performance polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
